trichostatin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Potential

Field: Oncology

Application: TSA exhibits various biological activities, including potential anticancer properties.

Antidiabetic Activity

Field: Endocrinology

Anti-inflammatory Activity

Field: Immunology

Application: TSA has anti-inflammatory activity by suppressing the expression of various cytokines.

Antioxidant Activity

Field: Biochemistry

Application: TSA has significant antioxidant activity by suppressing oxidative stress through multiple mechanisms.

Plant Embryogenesis

Field: Plant Science

Application: TSA triggers an embryogenic transition in Arabidopsis explants via an Auxin-Related Pathway.

Radiosensitivity in Glioblastoma Cells

Relief of Anxiety and Depression-like Symptoms

Field: Neuropharmacology

Application: TSA relieves anxiety and depression-like symptoms in APP/PS1 mice.

Mimicking Caloric Restriction

Field: Aging Research

Neuroprotective Effects

Improvement of Cognitive Disorders

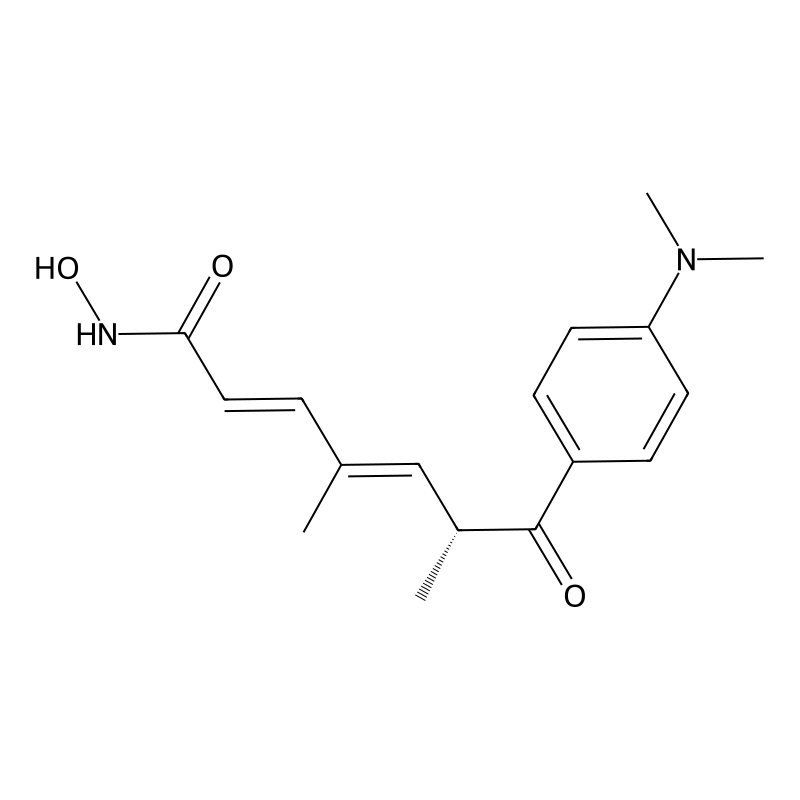

Trichostatin A is a potent histone deacetylase inhibitor that was originally discovered as an antifungal antibiotic in 1976. It belongs to a class of compounds known as hydroxamic acids, characterized by their ability to chelate metal ions, particularly zinc, which is crucial for the activity of histone deacetylases. The chemical structure of trichostatin A features a hydroxamic acid moiety that is essential for its inhibitory action on histone deacetylases, thereby influencing gene expression and cellular processes such as differentiation and apoptosis .

As mentioned earlier, TSA's primary mechanism of action involves inhibiting HDACs. HDACs remove acetyl groups from histones, which condenses chromatin and hinders gene transcription. By blocking this process, TSA promotes histone acetylation, leading to a looser chromatin structure and facilitating gene expression [, ]. This mechanism offers a way to manipulate gene expression patterns, making TSA a valuable tool for studying gene regulation and epigenetic modifications.

- Toxicity: TSA exhibits moderate cytotoxicity and can cause cell death at high concentrations []. Studies suggest it may have teratogenic (birth defect-causing) effects [].

- Flammability: No data readily available on the flammability of TSA.

- Reactivity: TSA is generally stable but can degrade under acidic or basic conditions []. Further research is needed to fully understand its reactivity profile.

Trichostatin A primarily functions by inhibiting histone deacetylases, which play a critical role in the regulation of gene expression through the modification of histones. The inhibition occurs via the formation of a stable complex between the hydroxamic acid group of trichostatin A and the zinc ion within the active site of histone deacetylases. This interaction prevents the deacetylation of histones, leading to an increase in acetylated histones and subsequent transcriptional activation of genes that are typically silenced .

Additionally, trichostatin A has been shown to induce differentiation in various cell types by modulating signaling pathways and gene expression profiles, particularly in cancer cells where it can promote apoptosis and inhibit proliferation .

Trichostatin A exhibits a wide range of biological activities beyond its role as a histone deacetylase inhibitor. It has been demonstrated to:

- Suppress collagen synthesis in skin fibroblasts, which could have implications for fibrosis treatment .

- Induce differentiation in various cancer cell lines, enhancing their sensitivity to other therapeutic agents.

- Modulate immune responses by affecting cytokine production and T-cell activation.

- Exhibit antifungal properties due to its initial discovery context, although its primary applications now focus on cancer research and epigenetics .

Several synthetic routes have been developed for trichostatin A, focusing on efficiency and yield. Notable methods include:

- Biosynthetic Pathway Elucidation: Recent studies have identified the biosynthetic machinery responsible for the formation of trichostatin A in Streptomyces albus, highlighting a unique enzymatic process involving l-glutamic acid γ-monohydroxamate .

- Chemical Synthesis: Various chemical synthesis methods have been reported, including multi-step reactions starting from commercially available precursors. These methods often involve key transformations such as oxidation and amide bond formation to construct the hydroxamic acid moiety efficiently .

- Novel Synthetic Approaches: Newer synthetic strategies have focused on optimizing reaction conditions to enhance yield and reduce the number of steps required for synthesis, making it more feasible for large-scale production .

Trichostatin A is primarily used in research settings for its epigenetic effects. Key applications include:

- Cancer Research: As a histone deacetylase inhibitor, it is used to study mechanisms of tumor suppression and differentiation.

- Neurobiology: Investigating its effects on neuronal differentiation and function.

- Fibrosis Studies: Exploring its potential therapeutic roles in conditions characterized by excessive collagen deposition.

- Antifungal Research: Although less emphasized today, its antifungal properties continue to be studied in the context of drug development .

Research into trichostatin A's interactions has revealed its ability to influence various signaling pathways:

- It interacts with multiple proteins involved in chromatin remodeling and transcriptional regulation.

- Studies have shown that it can alter the activity of transcription factors by modifying their acetylation status.

- Interaction studies also suggest potential synergistic effects when combined with other therapeutic agents, enhancing their efficacy against cancer cells .

Trichostatin A shares structural similarities with several other compounds that also act as histone deacetylase inhibitors or exhibit related biological activities. Here are some notable examples:

Trichostatin A is unique due to its specific hydroxamic acid moiety and the accompanying biological effects that stem from its potent inhibition of histone deacetylases, making it a valuable tool in epigenetic research and potential therapeutic applications.

Molecular Architecture and Stereochemical Properties

TSA’s structure comprises a hydroxamic acid moiety, a dimethylaminophenyl group, and a polyketide-derived aliphatic chain with defined stereochemistry. Key features include:

- Hydroxamic acid group: Directly chelates zinc ions in HDAC active sites, critical for enzymatic inhibition.

- Stereochemistry: Configurations at carbons 4 (S) and 6 (R) are essential for biological activity. The (E,E)-configuration of the enamide system ensures proper spatial alignment for zinc coordination.

- Dimethylaminophenyl substituent: Enhances lipophilicity, facilitating cellular uptake.

The molecular formula C₁₇H₂₂N₂O₃ (MW: 302.37 g/mol) reflects its complex polyketide-hydroxamic acid hybrid structure.

Table 1: Key Structural Features of Trichostatin A

Total Synthetic Approaches and Key Reaction Pathways

The asymmetric total synthesis of TSA has evolved through innovative methodologies, addressing stereochemical challenges and regioselectivity.

Marshall Chiral Allenylzinc Addition

A pivotal route developed by Hale et al. employs a Marshall chiral allenylzinc addition between propargyl alcohol derivatives and 4-dimethylaminobenzaldehyde. Key steps include:

- O-Directed free radical hydrostannation: Converts propargyl alcohols to (Z)-α-triphenylstannylvinyltins with high α:β selectivity (25:1).

- I–Sn exchange: Transforms vinyltins to iodides for subsequent Stille coupling.

- Stille cross-coupling: Introduces the methyl group via Me₄Sn under Baldwin–Lee conditions (CsF/CuI promoters).

Hybrid Synthetic Strategies

Alternative approaches combine hydroboration-oxime ligation and Suzuki–Miyaura coupling to assemble the polyketide core. For example:

- Hydroboration: Constructs the 4,6-dimethylheptadienamide backbone.

- Wittig reaction: Forms the enal intermediate for subsequent functionalization.

Table 2: Comparative Analysis of Synthetic Routes

| Route | Key Reaction | Yield (%) | Stereochemical Control |

|---|---|---|---|

| Marshall allenylzinc | Allenylzinc addition, hydrostannation | 80–89 | High (Z)-selectivity |

| Hybrid Suzuki–Miyaura | Hydroboration, Stille coupling | 70–80 | Moderate |

| Biosynthetic mimicry | Polyketide synthase (PKS) modules | N/A | Native configuration |

Biosynthetic Gene Clusters in Streptomyces Species

TSA biosynthesis in Streptomyces spp. relies on type-I polyketide synthase (PKS) modules and specialized tailoring enzymes.

Gene Cluster Identification

The tsnB gene cluster (28.7 kb) in Streptomyces sp. RM72 encodes:

- tsnB1–3: PKS modules for chain elongation using methylmalonyl-CoA and malonyl-CoA.

- tsnB8: N-Methyltransferase for dimethyl-PABA formation.

- tsnB9: Hydroxylamine transferase (HAT) catalyzing hydroxamic acid formation from trichostatic acid and L-glutamic acid γ-monohydroxamate.

Heterologous Production

Heterologous expression in Streptomyces albus and S. lividans validated the cluster’s role in TSA production. Key steps include:

- PKS-mediated skeleton assembly: Constructs trichostatic acid.

- Hydroxylamine transfer: TsnB9 transfers hydroxylamine to the carboxylic acid, forming the hydroxamic acid.

Structural Modifications and Analog Development

Derivatization of TSA has yielded analogs with enhanced HDAC selectivity or reduced toxicity.

Hydroxamic Acid Modifications

- Amide analogs: Replacement of hydroxamic acid with amides retains HDAC inhibition but reduces enzymatic stability.

- Benzamide hybrids: Fusion with benzamide scaffolds improves class II HDAC selectivity.

Aliphatic Chain Modifications

- Shortened chains: Trichostatic acid analogs (e.g., rac-trichostatic acid) serve as precursors for TSA.

- Epoxide incorporation: Trapoxin analogs with hydroxamic acids exhibit reversible inhibition.

Table 3: TSA Analogs and Their Bioactivity

Trichostatin A demonstrates potent cell cycle arrest capabilities through multiple checkpoint mechanisms, primarily targeting G1/S and G2/M phase transitions. The compound induces cell cycle arrest in a concentration-dependent manner, with effects observed at nanomolar to low micromolar concentrations across diverse cancer cell lines [1] [2] [3] [4].

The mechanism of cell cycle arrest involves the upregulation of cyclin-dependent kinase inhibitors, particularly p21^WAF1/Cip1^ and p27^Kip1^. Treatment with trichostatin A leads to a significant increase in p21 protein expression within 2-6 hours, reaching peak levels at 12-24 hours [1] [2] [5] [6]. This upregulation occurs through both transcriptional activation and post-translational stabilization mechanisms [6] [7]. The p21 protein functions as a critical checkpoint regulator by binding to and inhibiting cyclin-CDK complexes, particularly cyclin E-CDK2 and cyclin D1-CDK4/6 complexes, thereby preventing progression through the G1/S checkpoint [4] [6].

In esophageal squamous cell carcinoma cell lines EC9706 and EC1, trichostatin A treatment at concentrations of 0.5-1.0 µM induced G1 phase arrest accompanied by significant upregulation of both p21 and p27 proteins [4]. Similarly, in colon cancer cell line LS174T, treatment resulted in G0/G1 arrest with rapid upregulation of growth arrest and DNA damage-inducible protein 45 beta (gadd45β) within 15 minutes, followed by p21 upregulation after 3 hours [2].

The G2/M checkpoint modulation involves different molecular mechanisms. In multiple cancer cell lines including HCT116, HT29, and hepatocellular carcinoma cells, trichostatin A treatment leads to accumulation of cells in the G2/M phase [8] [9] [10]. This arrest is associated with altered expression of G2/M regulatory proteins, including decreased levels of phosphorylated retinoblastoma protein and modulation of checkpoint kinases [1] [11].

Notably, the cell cycle arrest pattern varies among different cancer types and cellular contexts. Non-small cell lung cancer cells demonstrate preferential G1/S arrest with 10-40% increase in G1 populations and 10-23% reduction in S phase cells [12]. In contrast, breast cancer cell line T47D shows G2/M arrest with significant accumulation of cells in the G2 phase [3].

The selectivity of trichostatin A for cancer cells versus normal cells is demonstrated by differential IC50 values. In lung cancer studies, the compound showed 10-fold greater growth inhibition in cancer cell lines (IC50: 0.01-0.04 µM) compared to normal lung fibroblasts (IC50: 0.7 µM) [12]. This selectivity suggests that malignant cells have altered histone deacetylase activity that makes them more susceptible to inhibition.

Induction of Cellular Differentiation Programs

Trichostatin A exhibits remarkable capacity to induce cellular differentiation across multiple cell types through epigenetic reprogramming mechanisms. The compound promotes differentiation by modulating chromatin structure and activating lineage-specific transcription factor networks.

In cardiac differentiation, trichostatin A demonstrates exceptional efficacy in promoting cardiomyogenesis from pluripotent stem cells. Treatment of human induced pluripotent stem cell-derived embryoid bodies with 1 ng/mL trichostatin A significantly enhances cardiac differentiation when combined with activin A and bone morphogenetic protein 4 [13]. The mechanism involves increased acetylation of GATA4, a cardiac-specific transcription factor, leading to enhanced expression of cardiac-specific genes including Nkx2.5, MEF2c, and cardiac troponin T [13] [14]. The resulting cardiomyocytes demonstrate functional properties including calcium cycling and responsiveness to chronotropic agents isoprenaline and carbachol [13].

Mouse embryonic stem cells treated with trichostatin A (10-50 ng/mL) show similar cardiomyogenic differentiation through activation of cardiac transcription factor networks [13]. The mechanism involves translocation of histone deacetylase 4 from nucleus to cytoplasm, removing repression from cardiac-specific transcription factors GATA4, MEF2c, and Nkx2.5 [13].

Hepatocyte differentiation represents another significant application of trichostatin A. In human hepatoma cell lines HepG2 and Huh-7, treatment with 0.5-5.0 µM trichostatin A induces expression of liver-specific functions and liver-enriched transcription factors [15]. The compound upregulates albumin synthesis rates and ammonia removal capacity, indicating functional hepatocyte differentiation [15]. Gene expression analysis reveals increased expression of hepatocyte nuclear factors and other liver-specific transcription factors [15].

Mesenchymal stem cell maintenance represents a critical application where trichostatin A preserves pluripotency during culture expansion. Treatment with low concentrations (10-50 nM) stabilizes expression of pluripotent genes including Oct4, Sox2, Nanog, Rex-1, CD133, and telomerase reverse transcriptase [16]. The mechanism involves prevention of histone H3 deacetylation in promoter regions of pluripotent genes, maintaining transcriptionally active chromatin states [16].

Regulatory T cell differentiation is enhanced by trichostatin A through epigenetic activation of the Foxp3 gene. Treatment of naïve CD4+ T cells with 100-500 nM trichostatin A promotes differentiation into regulatory T cells with enhanced suppressive functions [17]. The compound increases histone H3 acetylation at the Foxp3 promoter and upregulates expression of ectonucleotidases CD39 and CD73, which are critical for regulatory T cell function [17].

Nuclear reprogramming efficiency is significantly improved by trichostatin A treatment in somatic cell nuclear transfer procedures. In mouse cloning experiments, treatment with 50-100 nM trichostatin A after nuclear transfer improves chromosome decondensation, nuclear volume expansion, and histone acetylation patterns [18] [19]. The compound enhances formation of DNA replication complexes and promotes transcriptional activity in 2-cell embryos [18].

Apoptosis Regulation Through BCL-2 Family Proteins

Trichostatin A induces apoptosis through comprehensive modulation of BCL-2 family proteins, affecting both mitochondrial intrinsic and death receptor extrinsic apoptotic pathways. The compound systematically alters the balance between pro-apoptotic and anti-apoptotic proteins to promote programmed cell death in cancer cells.

The intrinsic mitochondrial pathway is primarily regulated through modulation of BCL-2 family proteins. Trichostatin A treatment consistently upregulates pro-apoptotic proteins including Bax, Bak, and Bim while simultaneously downregulating anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 [8] [20] [21] [22] [4]. In hepatocellular carcinoma cell lines HCCLM3, MHCC97H, and MHCC97L, treatment results in significant upregulation of Bax, Bak, and Bim expression alongside marked downregulation of Bcl-2, Bcl-xL, and Mcl-1 [8].

The temporal dynamics of BCL-2 family protein modulation vary among cell types. In the HCCLM3 cell line, trichostatin A shows differential effects at 24 and 48 hours: early upregulation of Bim and downregulation of Mcl-1 at 24 hours, followed by comprehensive modulation of all BCL-2 family proteins by 48 hours [8]. This temporal pattern suggests sequential activation of apoptotic programs.

Mechanistically, the upregulation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization and cytochrome c release. In human leukemic U937 cells, trichostatin A treatment results in progressive upregulation of Bax expression and downregulation of anti-apoptotic Bcl-2 and Bcl-xL proteins [20]. This is accompanied by activation of caspase-3 and degradation of poly(ADP-ribose) polymerase, confirming activation of the intrinsic apoptotic pathway [20].

The extrinsic apoptotic pathway is simultaneously activated through upregulation of death receptor pathway components. In hepatocellular carcinoma cells, trichostatin A treatment significantly upregulates death receptors DR4 and DR5, Fas, Fas ligand, and tumor necrosis factor-related apoptosis-inducing ligand [8]. This dual activation of both intrinsic and extrinsic pathways ensures robust apoptotic induction.

Cell line-specific sensitivity to trichostatin A-induced apoptosis varies significantly. Among hepatocellular carcinoma cell lines, MHCC97H demonstrates maximal apoptosis (93.94%) while HCCLM3 shows minimal apoptosis (39.68%) after 24-48 hours of treatment [8]. This differential sensitivity correlates with baseline expression levels of BCL-2 family proteins and cellular context factors.

The role of p53 in trichostatin A-induced apoptosis shows complex patterns. While some studies demonstrate p53-dependent apoptosis with upregulation of p53 and its downstream target p73 [8], other studies show p53-independent apoptotic mechanisms [9] [23]. In colorectal cancer cell lines, trichostatin A induces comparable apoptosis in both wild-type p53 (HCT116) and mutant p53 (HT29) cells, suggesting multiple pathways of apoptotic induction [9].

Resistance mechanisms to trichostatin A-induced apoptosis involve upregulation of anti-apoptotic proteins. In diffuse large B-cell lymphoma studies, cells with decreased sensitivity to trichostatin A show upregulation of BCL-xL and Mcl-1 proteins [24]. Combination with BCL-2 family antagonist ABT-737 can overcome this resistance and restore sensitivity to apoptotic induction [24].

Anti-Proliferative Effects in Cancer Cell Models

Trichostatin A demonstrates potent and selective anti-proliferative effects across diverse cancer cell models, with preferential targeting of malignant cells compared to normal counterparts. The anti-proliferative mechanisms involve multiple complementary pathways including cell cycle arrest, apoptosis induction, and metabolic disruption.

Concentration-response relationships show remarkable consistency across cancer types. In non-small cell lung cancer, trichostatin A exhibits IC50 values ranging from 0.01-0.04 µM in four different cancer cell lines (H157, H460, H23, A549) compared to 0.7 µM in normal lung fibroblasts, representing a 17.5-70 fold selectivity index [12]. Similar selectivity patterns are observed in breast cancer models, where estrogen receptor-positive cell lines demonstrate up to 10-fold greater sensitivity than estrogen receptor-negative lines [6].

The temporal dynamics of growth inhibition follow biphasic patterns. Initial growth suppression occurs within 6-12 hours through cell cycle checkpoint activation, followed by sustained inhibition through apoptotic mechanisms over 24-72 hours [2] [4] [25]. In gastric cancer cell lines BGC-823 and SGC-7901, time-dependent analysis reveals progressive increase in apoptotic cell populations from 24 to 72 hours of treatment [25].

Mechanistic studies reveal that anti-proliferative effects result from disruption of multiple cellular processes. In esophageal squamous cell carcinoma, trichostatin A suppresses phosphatidylinositol 3-kinase/Akt and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways in a dose-dependent manner [4]. This dual pathway inhibition contributes to both cell cycle arrest and apoptotic induction.

Metabolic disruption represents an additional anti-proliferative mechanism. In breast cancer cells, trichostatin A targets mitochondrial respiratory chain function, increasing mitochondrial reactive oxygen species production [10]. This oxidative stress contributes to cell death through both intrinsic apoptotic pathway activation and direct cellular damage [10].

The selectivity for cancer cells appears to result from differential histone deacetylase activity and chromatin structure. Malignant cells typically exhibit aberrant histone deacetylase expression and altered chromatin organization that render them more susceptible to histone deacetylase inhibition [26] [27]. Normal cells maintain more balanced histone acetylation/deacetylation equilibrium and demonstrate greater resistance to treatment.

Combination therapy studies demonstrate synergistic anti-proliferative effects. In urothelial carcinoma, combination of trichostatin A with paclitaxel produces synergistic cytotoxicity (combination index < 1) through suppression of paclitaxel-induced extracellular signal-regulated kinase activation [28]. Similar synergistic effects are observed with gemcitabine, metformin, and other chemotherapeutic agents [29] [28].

Drug resistance mechanisms involve upregulation of survival pathways and altered drug metabolism. In lung cancer studies, high insulin-like growth factor binding protein-2 expression correlates with chemoresistance, but trichostatin A can reverse this resistance through enhanced autophagy induction [30]. This suggests potential utility in overcoming acquired drug resistance.

Epithelial-Mesenchymal Transition Suppression

Trichostatin A demonstrates significant capacity to suppress epithelial-mesenchymal transition processes across multiple epithelial cell types and cancer models. The compound effectively reverses mesenchymal characteristics and restores epithelial phenotypes through epigenetic regulation of key transcription factors and cell adhesion molecules.

The fundamental mechanism involves modulation of core epithelial-mesenchymal transition regulatory proteins. Trichostatin A treatment consistently increases expression of epithelial markers, particularly E-cadherin, while simultaneously decreasing mesenchymal markers including vimentin, fibronectin, and α-smooth muscle actin [31] [32] [33] [34]. In MCF-7 breast cancer cells, treatment leads to significant upregulation of E-cadherin and downregulation of vimentin, accompanied by suppression of invasion and migration capabilities [31] [32].

Transcriptional regulation occurs through suppression of epithelial-mesenchymal transition-inducing transcription factors. Trichostatin A treatment significantly downregulates zinc finger protein SNAI2 (SLUG) and SNAIL expression across multiple cell types [31] [32] [33] [34]. SLUG overexpression experiments demonstrate that this transcription factor directly decreases E-cadherin and increases vimentin expression, while trichostatin A treatment reverses these effects [31]. Similarly, SLUG knockdown experiments recapitulate the effects of trichostatin A treatment, confirming the central role of this transcription factor [31].

Cell migration and invasion assays provide functional evidence of epithelial-mesenchymal transition suppression. Transwell invasion assays and wound healing assays consistently demonstrate that trichostatin A treatment significantly reduces migratory and invasive capabilities of cancer cells [31] [32] [35]. In A549 lung cancer cells, treatment with 1.0-5.0 µM trichostatin A substantially reduces cell migration capacity and transwell invasion [35].

Pathway analysis reveals involvement of multiple signaling cascades in epithelial-mesenchymal transition suppression. In lens epithelial cells, trichostatin A prevents transforming growth factor-β2-induced epithelial-mesenchymal transition through inhibition of both canonical Smad2 signaling and non-canonical pathways including Jagged/Notch signaling [33]. Similar pathway modulation is observed in retinal pigment epithelium cells, where treatment affects transforming growth factor-β/Akt, mitogen-activated protein kinase, and extracellular signal-regulated kinase pathways [34].

Tissue-specific applications demonstrate broad therapeutic potential. In airway epithelial cells and nasal tissue, trichostatin A suppresses transforming growth factor-β1-induced epithelial-mesenchymal transition, suggesting applications in chronic airway diseases and tissue remodeling disorders [35]. Primary nasal epithelial cells and inferior turbinate organ cultures show consistent suppression of epithelial-mesenchymal transition markers following treatment [35].

The concentration-response relationships for epithelial-mesenchymal transition suppression typically require higher concentrations than those needed for cell cycle effects. Effective suppression is generally observed at 0.5-10 µM concentrations, depending on cell type and experimental conditions [31] [32] [33] [34]. This suggests that epithelial-mesenchymal transition suppression may involve additional mechanisms beyond direct histone deacetylase inhibition.

Mechanistic studies reveal that histone deacetylase 2 and histone deacetylase 4 are particularly important for epithelial-mesenchymal transition regulation. Specific knockdown of these histone deacetylases recapitulates the effects of trichostatin A treatment, while their overexpression can counteract treatment effects [35]. This specificity suggests potential for developing more targeted therapeutic approaches.

Clinical relevance is supported by disease model studies. In ventilator-induced lung injury models, trichostatin A attenuates epithelial-mesenchymal transition in bleomycin-treated mice through suppression of Akt pathway activation [36]. This demonstrates potential therapeutic applications in acute lung injury and pulmonary fibrosis.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302+H312+H332 (49.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (99.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (99.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (99.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (99.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (99.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (99.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Codd R, Braich N, Liu J, Soe CZ, Pakchung AA. Zn(II)-dependent histone deacetylase inhibitors: suberoylanilide hydroxamic acid and trichostatin A. Int J Biochem Cell Biol. 2009 Apr;41(4):736-9. doi: 10.1016/j.biocel.2008.05.026. Epub 2008 Aug 3. Review. PubMed PMID: 18725319.

3: Yoshida M. [Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A]. Tanpakushitsu Kakusan Koso. 2007 Oct;52(13 Suppl):1788-9. Review. Japanese. PubMed PMID: 18051427.

4: Vanhaecke T, Papeleu P, Elaut G, Rogiers V. Trichostatin A-like hydroxamate histone deacetylase inhibitors as therapeutic agents: toxicological point of view. Curr Med Chem. 2004 Jun;11(12):1629-43. Review. PubMed PMID: 15180568.

5: Kim YB, Yoshida M, Horinouchi S. Selective induction of cyclin-dependent kinase inhibitors and their roles in cell cycle arrest caused by trichostatin A, an inhibitor of histone deacetylase. Ann N Y Acad Sci. 1999;886:200-3. Review. PubMed PMID: 10667219.

6: Yoshida M, Horinouchi S, Beppu T. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function. Bioessays. 1995 May;17(5):423-30. Review. PubMed PMID: 7786288.